(-)-Dimenthyl succinate

Descripción

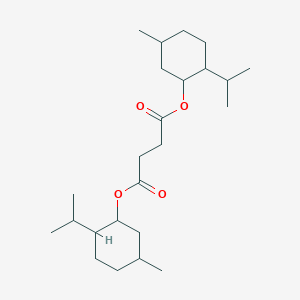

Structure

2D Structure

Propiedades

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

(-)-Dimenthyl succinate (B1194679), also known as di-(-)-menthyl succinate, is a chiral molecule synthesized from the esterification of succinic acid with (-)-menthol. The stereochemistry of (-)-menthol is well-defined as (1R, 2S, 5R), which imparts specific stereochemical properties to the resulting diester. Consequently, the full chemical name for (-)-dimenthyl succinate is bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate. nist.gov The designation "(-)" indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left.

The absolute configuration of a chiral center is an unambiguous description of the spatial arrangement of its ligands. libretexts.org In the case of this compound, the chirality originates from the two menthyl groups derived from natural (-)-menthol. The relative stereochemistry of the molecule has been confirmed through various synthetic applications and spectroscopic analyses. For instance, its vicinal dianion has been used in diastereoselective reactions, where the inherent chirality of the menthyl groups influences the stereochemical outcome of the products. semanticscholar.org The stereochemistry of products derived from reactions with this compound, such as the formation of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid, further corroborates the underlying stereochemical framework of the parent molecule. researchgate.net

Spectroscopic Investigations of Conformation

The conformational flexibility of this compound, particularly the rotation around the central C-C bond of the succinate backbone, is a key area of investigation. This rotation gives rise to different conformers, primarily the anti (or trans) and gauche conformations. Spectroscopic methods are instrumental in studying the equilibrium between these conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational preferences of succinate derivatives in solution. nih.govacs.org For molecules like this compound, proton (¹H) NMR is particularly useful. The vicinal coupling constants (³JHH) between the methylene (B1212753) protons on the succinate chain are sensitive to the dihedral angle between them, which differs significantly in the anti and gauche conformers. researchgate.net

By applying the Karplus equation, which relates the coupling constant to the dihedral angle, the relative populations of the anti and gauche conformers can be estimated. researchgate.net Low-temperature NMR studies can also be employed to slow down the conformational exchange, sometimes allowing for the direct observation of signals from individual rotamers. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, helping to distinguish between different spatial arrangements. rsc.orgnih.gov For related succinate derivatives, detailed ¹H and ¹³C NMR analyses have been crucial in characterizing the solution-state structures and dynamic behavior. semanticscholar.orgnih.gov

Table 1: Representative ¹H NMR Data for Succinate Esters

| Protons | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Methylene (CH₂) | 2.5-2.7 | Singlet or Multiplet | The multiplicity depends on the conformational equilibrium and chiral environment. |

| Methine (CH-O) | 4.6-4.8 | Multiplet | Part of the menthyl group, shows complex splitting. |

| Alkyl (Menthyl) | 0.7-2.2 | Multiplets | Protons of the isopropyl and methyl groups on the cyclohexane (B81311) ring. |

Note: This table provides typical values for succinate esters; specific shifts for this compound can vary with solvent and temperature. Data compiled from general knowledge and spectroscopic data for similar compounds. chemicalbook.com

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable insights into the conformational state of this compound. The carbonyl (C=O) stretching vibration is particularly sensitive to the molecular conformation. researchgate.net

In succinate esters, the anti and gauche conformers often exhibit distinct C=O stretching frequencies. The anti conformer typically shows a single, sharp carbonyl absorption band, while the gauche conformer may show two bands or a broadened band due to the non-equivalent carbonyl environments. Studies on related polyesters like poly(butylene succinate) have shown that different C=O stretching bands can be assigned to crystalline (anti) and amorphous (gauche) phases. acs.org For dimethyl succinate, the characteristic C=O stretching peak appears around 1743 cm⁻¹. researchgate.net The position and shape of this band can be influenced by factors such as solvent polarity and intermolecular interactions, such as hydrogen bonding in the presence of other molecules. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Dimethyl Succinate

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Carbonyl) | ~1743 | Stretching |

| C-O (Ester) | 1150-1200 | Stretching |

| CH₂, CH₃ | 1363, 1456 | Bending |

Source: Data derived from spectroscopic studies of dimethyl succinate. researchgate.net

Computational Approaches to Conformational Landscape

Computational chemistry offers powerful methods to complement experimental findings by modeling the conformational landscape and stability of molecules like this compound.

Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. mdpi.com By simulating the molecule in a virtual environment (in vacuum or in a solvent box), MD can explore the potential energy surface and identify the most populated conformational states.

For related succinate esters, MD simulations have been used to investigate transport properties and microscopic structures. acs.org Such simulations can reveal the time-averaged distribution of dihedral angles, confirming the preference for gauche or anti conformations and illustrating the transitions between them. These computational models are particularly useful for understanding how the bulky menthyl groups sterically hinder rotation and influence the conformational equilibrium.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties, including the relative energies of different conformers. nih.govscielo.org.mx By performing geometry optimizations for the anti and gauche conformations of this compound, DFT can determine their relative stabilities (ΔE). psu.edu

These calculations can be performed for the molecule in the gas phase or by using a continuum solvent model to simulate the effects of different solvents on conformational preference. scielo.org.mx DFT calculations have been successfully applied to various succinate derivatives and other flexible molecules to corroborate experimental findings from NMR and FT-IR spectroscopy. researchgate.netresearchgate.net For instance, DFT can predict vibrational frequencies, which can then be compared to experimental IR spectra to assign specific bands to particular conformers. researchgate.net The results of these calculations help to build a comprehensive understanding of the factors, such as sterics and dipole-dipole interactions, that govern the conformational landscape of this compound.

Intermolecular Interactions and Their Influence on Conformation

The conformation of this compound in both its solid and solution phases is significantly influenced by a variety of intermolecular forces. These interactions dictate the molecular packing in the crystalline state and its behavior when interacting with other substances. The primary intermolecular forces at play are dipole-dipole interactions, van der Waals forces, and its capacity to act as a hydrogen bond acceptor. rsc.orglibretexts.org While ester molecules like dimethyl succinate are polar due to the carbonyl groups, they cannot form hydrogen bonds with each other because they lack a hydrogen atom attached directly to an oxygen atom. libretexts.orgdocbrown.info However, the carbonyl oxygens can act as hydrogen bond acceptors, a crucial feature in its interactions with other molecules and surfaces. rsc.orgnih.gov

In the solid state, the crystal structure of dimethyl succinate is stabilized by a network of weak C—H···O hydrogen bonds. researchgate.net Research has identified four distinct intermolecular C—H···O interactions that define the molecular arrangement and packing. researchgate.net These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice. The molecular packing in the (102) plane is a direct result of these forces. researchgate.net

The ability of the carbonyl oxygen atoms in dimethyl succinate to act as hydrogen bond acceptors is particularly evident in its interactions with hydroxyl-bearing surfaces. rsc.orgnih.gov Studies using Fourier-transform infrared (FTIR) spectroscopy have shown that dimethyl succinate can adsorb onto surfaces like silica (B1680970) (SiO₂) and rutile (TiO₂) through hydrogen bonding between its carbonyl oxygen and the surface hydroxyl groups. rsc.orgnih.gov This interaction is stronger than the intermolecular forces between the ester molecules themselves, such as van der Waals forces and dipole-dipole interactions. rsc.org In the presence of humidity, water molecules can displace more weakly-bound layers of dimethyl succinate, further highlighting the role of hydrogen bonding in its surface interactions. rsc.orgnih.gov

These intermolecular forces have a direct bearing on the molecule's conformational preferences. The rotational freedom around the C-C bonds in the succinate backbone allows for different conformations, primarily gauche and trans. researchgate.net The stabilizing energy provided by intermolecular hydrogen bonds, whether in a crystal lattice or on a surface, can favor one conformation over another. rsc.orgnih.govresearchgate.net For instance, the specific geometry required to maximize the C—H···O interactions in the crystal will lock the molecule into a particular conformation. researchgate.net Similarly, when binding to a surface, the molecule may adopt a conformation that optimizes the hydrogen bonding with surface hydroxyl groups. rsc.orgnih.gov While detailed conformational analysis is complex, it is clear that the interplay of these subtle intermolecular forces is a determining factor in the three-dimensional structure adopted by this compound.

Advanced Synthetic Methodologies and Chemical Transformations Involving Dimenthyl Succinate

Asymmetric Synthesis of (-)-Dimenthyl Succinate (B1194679)

The asymmetric synthesis of (-)-dimenthyl succinate can be achieved through several sophisticated strategies. These methods are designed to introduce chirality in a controlled manner, leading to the desired enantiomer with high purity. Chemoenzymatic and catalytic approaches are at the forefront of these efforts, offering distinct advantages in terms of selectivity and efficiency.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, often under mild reaction conditions. These techniques are particularly powerful for the synthesis of chiral compounds like this compound.

Lipases are versatile enzymes widely employed in organic synthesis for their ability to catalyze esterification and transesterification reactions with high enantioselectivity. mdpi.com In the context of this compound synthesis, lipase-catalyzed transesterification offers a green and efficient pathway.

One notable application involves the use of immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, for the transesterification of dimethyl succinate with various diols. researchgate.netnih.gov While this specific reaction often focuses on polymer synthesis, the underlying principle of selective ester formation can be adapted for asymmetric synthesis. For instance, the reaction between dimethyl succinate and a prochiral diol, or the resolution of a racemic diol using dimethyl succinate, can be catalyzed by lipases to afford chiral succinate derivatives. The high catalytic activity of lipases like CALB allows for these transformations to occur at temperatures ranging from 60 to 95 °C, yielding products with varying molecular weights and structures. nih.gov

The general transesterification reaction can be represented as follows: Dimethyl Succinate + Alcohol --(Lipase)--> Monomethyl Succinate Derivative + Methanol

The efficiency and selectivity of this process are influenced by factors such as the choice of lipase, solvent, temperature, and the structure of the alcohol substrate.

Enzymatic resolution is a classical and effective method for obtaining enantiomerically pure compounds from a racemic mixture. This strategy relies on an enzyme's ability to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

For the synthesis of this compound, a relevant approach involves the resolution of a racemic precursor that can be converted to the target molecule. For example, the kinetic resolution of racemic alcohols or amines that are precursors to chiral succinates can be achieved using lipases. In a typical resolution, one enantiomer is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.

A study on the enzymatic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for beta-blockers, demonstrates the potential of this approach. mdpi.com Using Candida rugosa lipase, a high enantiomeric excess of the product (ee_p = 96.17%) was achieved. mdpi.com While not directly synthesizing this compound, this example illustrates the power of enzymatic resolution in preparing chiral molecules. The principles can be applied to the resolution of a racemic precursor of this compound.

Another relevant example is the use of phosphotriesterase (PTE) for the kinetic resolution of racemic phosphinate esters. Wild-type PTE was used to resolve a racemic phosphinate ester on a preparative scale, yielding the unreacted enantiomer with an enantiomeric excess greater than 99.8%. tamu.edu This demonstrates the high fidelity of enzymatic resolutions.

The success of an enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of an efficient resolution process.

Catalytic Asymmetric Approaches to Chiral Succinate Esters

Catalytic asymmetric synthesis utilizes chiral metal complexes as catalysts to induce enantioselectivity in a chemical transformation. These methods are highly sought after for their efficiency, as a small amount of a chiral catalyst can generate a large quantity of a chiral product.

Palladium-catalyzed asymmetric hydroesterification has emerged as a powerful tool for the synthesis of chiral succinates. This reaction involves the addition of an alcohol and carbon monoxide across a carbon-carbon double bond in the presence of a chiral palladium catalyst.

A significant development in this area is the palladium-catalyzed asymmetric hydroesterification of α-aryl acrylic acids. acs.orgnih.gov This method provides access to a variety of chiral α-substituted succinates in moderate yields and with high enantiomeric excess (ee) values. The reaction proceeds through a mechanism where the alkene substrate first undergoes hydroesterification followed by esterification with an alcohol. acs.orgnih.gov

The general scheme for this transformation is: α-Aryl Acrylic Acid + CO + Alcohol --(Chiral Pd Catalyst)--> Chiral α-Aryl Succinate

The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center. The choice of ligand is crucial for achieving high ee values.

| Substrate | Catalyst System | Yield (%) | ee (%) |

| α-Phenylacrylic acid | Pd(OAc)₂ / (R,R)-QuinoxP | 75 | 92 |

| α-(4-Methoxyphenyl)acrylic acid | Pd(OAc)₂ / (R,R)-QuinoxP | 82 | 94 |

| α-(4-Chlorophenyl)acrylic acid | Pd(OAc)₂ / (R,R)-QuinoxP* | 68 | 90 |

| Data is representative of typical results from palladium-catalyzed asymmetric hydroesterification reactions and may not be specific to the synthesis of this compound. |

Rhodium catalysts are also highly effective in asymmetric synthesis, particularly in hydrogenation and related transformations. These methods can be applied to the synthesis of chiral succinate derivatives from unsaturated precursors.

One relevant approach is the rhodium-catalyzed asymmetric transfer hydrogenation of maleimide (B117702) derivatives, which can be considered precursors to chiral succinimides and, by extension, chiral succinates. nih.gov This method allows for the stereodivergent synthesis of both syn- and anti-3,4-disubstituted succinimides with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). nih.gov The reaction conditions, particularly the amount of base, can be modulated to control the stereochemical outcome.

Another example is the rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which yields α-chiral cyclic lactones, lactams, and ketones with excellent enantioselectivities (up to 99% ee). rsc.org While not directly producing succinates, the fundamental principle of creating a chiral center via hydrogenation of a double bond is applicable.

A more direct route involves the rhodium-catalyzed asymmetric synthesis of β-branched esters from allylic amines in the presence of alcohol nucleophiles. rsc.org This reaction provides ester products with excellent enantioselectivities.

| Precursor Type | Rhodium Catalyst | Product | Enantioselectivity (ee %) |

| Maleimide Derivative | Tethered Rh catalyst | syn- or anti-Succinimide | >99 |

| Exocyclic α,β-Unsaturated Carbonyl | Rh/ZhaoPhos | α-Chiral Cyclic Ketone | up to 99 |

| Allylic Amine | [Rh(COD)Cl]₂ / Ligand | β-Branched Ester | up to 99 |

| This table showcases the versatility of rhodium catalysts in asymmetric synthesis, with data representing typical outcomes for the respective reaction types. |

Chiral Lewis Acid Catalysis

Chiral Lewis acids are powerful catalysts for enantioselective transformations, capable of activating substrates towards nucleophilic attack while inducing a chiral environment. In the context of synthesizing this compound, a plausible and highly relevant strategy involves the asymmetric conjugate addition to a prochiral precursor such as dimenthyl fumarate (B1241708). Chiral Lewis acids, often featuring metals like copper, zinc, or magnesium complexed with chiral ligands, can coordinate to one of the carbonyl groups of the fumarate. This coordination not only lowers the LUMO of the Michael acceptor, facilitating nucleophilic attack, but the chiral ligand also effectively shields one of the enantiotopic faces of the substrate. This facial discrimination directs the incoming nucleophile to the unshielded face, leading to the preferential formation of one enantiomer of the resulting succinate.

The choice of metal, chiral ligand, and reaction conditions is critical in achieving high enantioselectivity. For instance, copper(II) complexes with BOX (bisoxazoline) ligands have been successfully employed in various asymmetric Michael additions. Similarly, chiral Schiff base complexes of various metals can also serve as effective catalysts. The general mechanism involves the formation of a ternary complex between the chiral Lewis acid, the fumarate, and the nucleophile, wherein the steric and electronic properties of the ligand dictate the stereochemical outcome. While numerous examples exist for the chiral Lewis acid-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds, the specific application to the synthesis of this compound would depend on the careful optimization of these parameters to achieve high yield and enantiomeric excess.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. Once the desired chirality has been established, the auxiliary can be removed and ideally recycled.

(-)-Menthol, a naturally occurring and readily available chiral alcohol, can be employed as a chiral auxiliary in the synthesis of this compound. The esterification of succinic acid with two equivalents of (-)-menthol yields di-(-)-menthyl succinate. The chiral menthyl groups attached to the succinate backbone can influence the stereochemical course of subsequent reactions.

A notable application of this strategy is in the diastereoselective reactions of the vicinal dianion derived from di-(-)-menthyl succinate. researchgate.netsemanticscholar.org The dianion is generated by treating di-(-)-menthyl succinate with a strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). This dianion can then react with various electrophiles. However, studies have shown that the diastereoselectivity of these reactions can be moderate. For instance, the reaction of the dianion with symmetrical ketones and benzyl (B1604629) bromide proceeds in good yields but with poor diastereoselectivity. researchgate.netsemanticscholar.org In the case of reactions with aldehydes, the presence of a Lewis acid like zinc chloride (ZnCl₂) can favor the formation of anti-aldol adducts, which can then cyclize to form cis-paraconic esters, albeit with moderate diastereoselectivity. researchgate.netsemanticscholar.org

Evans oxazolidinones are a class of highly effective chiral auxiliaries that have been widely used in asymmetric synthesis. The general strategy involves the acylation of a chiral oxazolidinone with a succinic acid derivative to form an N-succinoyl-oxazolidinone. The chiral environment provided by the oxazolidinone auxiliary then directs the stereochemical outcome of subsequent reactions at the α-carbon of the succinate moiety.

For example, the enolate of an N-succinoyl-oxazolidinone can be generated using a suitable base, and its subsequent alkylation with an electrophile proceeds with a high degree of diastereoselectivity. The steric bulk of the substituent on the oxazolidinone (e.g., isopropyl, phenyl, or benzyl) effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. After the desired stereocenter has been set, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or alcoholysis) to afford the chiral succinic acid derivative and recover the auxiliary. This methodology has been successfully applied to the synthesis of a variety of chiral succinate derivatives.

Reactivity of this compound Derivatives

As previously mentioned, the vicinal dianion of di-(-)-menthyl succinate is a versatile intermediate in asymmetric synthesis. researchgate.netsemanticscholar.org This dianion can be generated by deprotonation of the two α-carbons of the succinate ester using a strong, non-nucleophilic base.

The vicinal dianion of di-(-)-menthyl succinate can undergo aldol (B89426) reactions with aldehydes and ketones. researchgate.netsemanticscholar.org The diastereoselectivity of these reactions has been investigated, and it has been found that the addition of a Lewis acid, such as ZnCl₂, can influence the stereochemical outcome. In the presence of ZnCl₂, the reaction with aldehydes preferentially yields the anti-aldol adducts. researchgate.netsemanticscholar.org These adducts can subsequently undergo intramolecular cyclization to produce cis-paraconic esters. However, the reported diastereoselectivities for these reactions are generally moderate. researchgate.netsemanticscholar.org

Table 1: Diastereoselective Aldol Reactions of the Vicinal Dianion of Di-(-)-menthyl Succinate with Aldehydes in the Presence of ZnCl₂

| Entry | Aldehyde | Product (cis-Paraconic Ester) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | cis-5-phenyl-paraconic ester | 75 | 2.3 : 1 |

| 2 | p-Anisaldehyde | cis-5-(4-methoxyphenyl)-paraconic ester | 72 | 2.5 : 1 |

| 3 | Furfural | cis-5-(2-furyl)-paraconic ester | 68 | 2.1 : 1 |

Data sourced from Soorukram et al. researchgate.netsemanticscholar.org

The moderate diastereoselectivity observed in these reactions suggests that the chiral influence of the (-)-menthyl groups is not sufficiently strong to completely control the stereochemical outcome of the aldol addition. The formation of the anti-adduct is likely favored due to a chelated transition state involving the zinc cation.

Reactions of Vicinal Dianions Derived from this compound

Formation of Paraconic Esters

The synthesis of paraconic esters, a class of γ-butyrolactones with significant biological activities, can be achieved through the diastereoselective reaction of the vicinal dianion of di-(-)-menthyl succinate with carbonyl compounds. Current time information in London, GB.semanticscholar.orgelsevierpure.com The vicinal dianion, generated from di-(-)-menthyl succinate, acts as a versatile intermediate for the creation of new carbon-carbon bonds. semanticscholar.org

The reaction of this dianion with aldehydes, particularly in the presence of a Lewis acid such as zinc chloride (ZnCl₂), proceeds via an anti-aldol addition. Current time information in London, GB.elsevierpure.com This initial adduct can then undergo lactonization under mildly acidic conditions to yield cis-paraconic esters. semanticscholar.org While the reactions with ketones and benzyl bromide have been shown to produce good yields, they generally exhibit poor diastereoselectivities. Current time information in London, GB.semanticscholar.orgelsevierpure.com The diastereoselectivity of the reaction with aldehydes to form paraconic esters is moderate. Current time information in London, GB.elsevierpure.com

The general scheme for the formation of paraconic esters from di-(-)-menthyl succinate is depicted below:

Step 1: Dianion Formation: Di-(-)-menthyl succinate is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the vicinal dianion.

Step 2: Aldol Addition: The dianion then reacts with an aldehyde in the presence of ZnCl₂ to form an anti-aldol adduct.

Step 3: Lactonization: Subsequent treatment with a catalytic amount of acid, like p-toluenesulfonic acid (p-TsOH), facilitates the lactonization to the corresponding cis-paraconic ester. semanticscholar.org

Table 1: Diastereoselective Synthesis of cis-Paraconic Esters

| Aldehyde | Diastereomeric Ratio (cis:trans) |

| Benzaldehyde | Moderate |

| Isobutyraldehyde | Moderate |

| Cinnamaldehyde | Moderate |

Data synthesized from findings reported in Soorukram et al. (2012). Current time information in London, GB.semanticscholar.orgelsevierpure.com

Alkylation Reactions for Stereocenter Generation

The generation of new stereocenters via alkylation is a fundamental transformation in organic synthesis. In the context of this compound, the chirality of the menthyl auxiliaries can direct the stereochemical outcome of alkylation reactions at the α-carbon positions. This is typically achieved by forming an enolate, which is then trapped with an electrophile. rsc.orgrsc.org

The stereoselectivity of these reactions is influenced by several factors, including the nature of the base, the solvent, the temperature, and the structure of the electrophile. ucc.ie The use of chiral iron succinoyl complexes has been demonstrated as a highly regio- and stereoselective method for the preparation of homochiral monoalkyl succinic acid derivatives. rsc.orgrsc.org In this approach, the iron complex acts as a chiral auxiliary, directing the alkylation to a specific position with high facial selectivity. rsc.org Subsequent oxidative decomplexation releases the α-alkylated succinic acid derivative in high yield and enantiomeric purity. rsc.orgrsc.org

Key strategies for stereoselective alkylation include:

Chiral Auxiliary Control: The (-)-menthyl groups on the succinate ester act as chiral auxiliaries, influencing the approach of the electrophile to the enolate.

Metal Enolate Geometry: The geometry of the metal enolate (E or Z) can be controlled by the reaction conditions, which in turn affects the stereochemical outcome of the alkylation. nih.gov

Use of Chiral Ligands: The addition of chiral ligands can create a chiral environment around the metal enolate, enhancing the stereoselectivity of the alkylation process. ucc.ie

Table 2: Methodologies for Asymmetric Alkylation of Succinate Derivatives

| Method | Key Feature | Stereoselectivity |

| Chiral Iron Succinoyl Complex | Use of a chiral iron acetyl complex as a precursor. | High regio- and diastereoselectivity. rsc.orgrsc.org |

| Chiral Phase-Transfer Catalysis | Alkylation of sulfenate anions with chiral pentanidium salts. | High enantioselectivity, particularly for benzyl derivatives. nih.gov |

| Asymmetric Conjugate Addition | Copper-catalyzed addition of Grignard reagents followed by enolate alkylation. | High yields and enantiomeric purities. nih.gov |

Multi-Component Reactions for Polyfunctionalized Chiral Succinates

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.comfu-berlin.deorganic-chemistry.org These reactions are highly atom-economical and efficient, making them attractive for the synthesis of diverse chemical libraries. beilstein-journals.org While specific MCRs directly employing this compound are not extensively documented, the principles of MCRs can be applied to succinate derivatives to generate polyfunctionalized chiral products.

For instance, MCRs such as the Ugi and Passerini reactions, which typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, can be adapted to incorporate succinate-based components. organic-chemistry.orgnih.gov By using a chiral succinic acid derivative, it is possible to introduce chirality into the final product.

Potential MCR strategies involving succinate derivatives could include:

Passerini-type Reactions: A chiral succinic acid monoester could serve as the carboxylic acid component, reacting with a carbonyl compound and an isocyanide to yield a polyfunctionalized product with a succinate backbone.

Ugi-type Reactions: A chiral amine or a chiral isocyanide derived from a succinate precursor could be used in a four-component Ugi reaction to generate complex, chiral peptide-like structures.

Domino Reactions: A Michael addition of a nucleophile to a maleate (B1232345) or fumarate precursor of a chiral succinate, followed by an in-situ trapping of the resulting enolate in a multi-component fashion.

The development of novel MCRs involving chiral succinates holds significant potential for the rapid and efficient synthesis of structurally diverse and biologically relevant molecules.

Photocyclization Strategies for Cyclolignan Synthesis

Cyclolignans are a class of natural products with a wide range of biological activities. Photocyclization is a key synthetic strategy for the construction of the complex polycyclic core of many lignans. nih.govresearchgate.net While direct photocyclization of this compound itself is not a common route, derivatives of succinic acid, such as bisbenzylidene succinates, are important precursors in these transformations. nih.gov

The synthesis of cyclolignans often involves the following key steps:

Preparation of a Succinate Derivative: A chiral succinate, such as di-(-)-menthyl succinate, can be used as a starting material to introduce chirality. This can be converted to a precursor like an E,E-bisbenzylidenesuccinic acid derivative through condensation with appropriate aldehydes. nih.gov

Introduction of a Chiral Auxiliary: To control the stereochemistry of the photocyclization, a chiral auxiliary, such as L-prolinol, can be introduced via amidation. nih.gov

Photocyclization: The chiral precursor is then subjected to UV irradiation, which induces an intramolecular [2+2] cycloaddition to form the cyclobutane (B1203170) ring characteristic of many cyclolignans. nih.gov

This strategy has been successfully applied to the total synthesis of various lignans, including (+)-epigalcatin. nih.gov The use of a chiral succinate derivative at the outset allows for the enantioselective synthesis of these complex natural products.

Derivatization for Analytical and Synthetic Purposes

The derivatization of this compound is a crucial step for both analytical and synthetic applications. For analytical purposes, derivatization is often employed to facilitate the separation and identification of enantiomers or to enhance their detectability. wikipedia.orgtcichemicals.com For synthetic purposes, derivatization transforms the succinate into other functional groups, opening up new avenues for further chemical transformations.

Analytical Derivatization:

The determination of the enantiomeric purity of chiral succinates and their derivatives can be achieved by converting them into diastereomers using a chiral derivatizing agent (CDA). wikipedia.orgtcichemicals.com These diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. wikipedia.org Commonly used CDAs include Mosher's acid and other chiral reagents that react with the functional groups present in the succinate derivative. wikipedia.org The use of chiral thiols, such as N,N-dimethyl-l-cysteine (DiCys), in conjunction with o-phthalaldehyde (B127526) (OPA), is an effective method for the derivatization of amine-containing metabolites for chiral analysis by LC-MS. nih.govnih.gov

Synthetic Derivatization:

This compound can be derivatized into a variety of other useful synthetic intermediates. Some key transformations include:

Hydrolysis and Amidation: The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, including chiral amides that can serve as precursors in other reactions.

Reduction: The ester functionalities can be reduced to alcohols, providing access to chiral diols.

Conversion to Succinimides: Reaction with amines can lead to the formation of chiral succinimide (B58015) derivatives, which are important structural motifs in many biologically active compounds. researchgate.net

Table 3: Examples of Derivatization Reactions of Succinate Esters

| Reagent(s) | Product Type | Application |

| LiOH, H₂O then SOCl₂, R₂NH | Amide | Synthesis of peptides and other amide-containing molecules. |

| LiAlH₄ | Diol | Chiral building block for further synthesis. |

| R-NH₂, heat | Succinimide | Synthesis of biologically active compounds. researchgate.net |

| Chiral Derivatizing Agent (e.g., Mosher's acid) | Diastereomeric Esters | Determination of enantiomeric purity by NMR or HPLC. wikipedia.org |

Spectroscopic and Chiral Analytical Techniques Applied to Dimenthyl Succinate

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to confirming the molecular structure and purity of (-)-Dimenthyl succinate (B1194679). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

The ¹H NMR spectrum is expected to show a characteristic singlet for the four equivalent protons of the succinate methylene (B1212753) groups (-OOC-CH₂-CH₂-COO-). Based on analogs like diethyl succinate, this peak would likely appear around δ 2.6 ppm. yale.edu The signals for the two (-)-menthyl groups would be significantly more complex, with overlapping multiplets for the numerous aliphatic protons in the region of δ 0.7-2.2 ppm and a distinct downfield signal for the methine proton (CH-O) adjacent to the ester oxygen.

The ¹³C NMR spectrum would similarly show a signal for the succinate methylene carbons and a downfield signal for the ester carbonyl carbons (C=O), expected around 172 ppm. yale.edu The ten distinct carbons of each menthyl group would populate the aliphatic region of the spectrum.

To resolve the complex and overlapping signals of the menthyl moieties, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment would map the coupling relationships between protons, allowing for the tracing of the proton network within the menthyl cyclohexane (B81311) ring and its isopropyl and methyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal by linking it to its attached proton(s). hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the menthyl groups and the succinate carbonyl carbons.

Variable Temperature (VT) NMR studies could be employed to investigate the conformational dynamics of the molecule. The bulky menthyl groups may exhibit restricted rotation around the C-O ester bonds, and VT-NMR could reveal the energy barriers associated with these rotational processes by observing changes in the spectral line shapes as a function of temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (-)-Dimenthyl succinate

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| Succinate | -CH₂- | ~ 2.6 | Singlet (s) |

| Succinate | -C=O | ~ 172 | |

| Menthyl | -CH-O | ~ 4.7 - 4.9 | Multiplet (dt) |

| Menthyl | CH₃, CH, CH₂ | ~ 0.7 - 2.2 | Complex overlapping multiplets that would require 2D NMR for definitive assignment. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

The gas-phase IR spectrum of di-(-)-menthyl succinate shows several key absorption bands that confirm its structure. nist.gov The most prominent feature is the intense peak corresponding to the C=O (carbonyl) stretching vibration of the ester functional groups. This is typically observed in the 1730-1750 cm⁻¹ region. Other significant peaks include those for C-H stretching of the alkyl groups (menthyl and succinate) just below 3000 cm⁻¹, and the C-O stretching vibrations of the ester linkage in the 1100-1300 cm⁻¹ fingerprint region.

While a specific Raman spectrum for this compound is not available in the surveyed literature, its key features can be predicted. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, strong signals would be expected for the C-C bond vibrations within the menthyl ring and the succinate backbone. The symmetric C-H stretching vibrations would also be prominent. The C=O stretch, while strong in the IR, would appear as a weaker band in the Raman spectrum.

Table 2: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2870-2960 | C-H Stretch | Alkyl (sp³) |

| ~ 1740 | C=O Stretch | Ester |

| ~ 1455 | C-H Bend (CH₂) | Alkyl |

| ~ 1370 | C-H Bend (CH₃) | Alkyl |

| ~ 1175 | C-O Stretch | Ester |

Data derived from the NIST Chemistry WebBook gas-phase IR spectrum for Succinic acid, di-(-)-menthyl ester. nist.gov

Chiral Analysis Methodologies

As this compound is a chiral molecule, analytical methods are required to determine its purity and distinguish it from its stereoisomers (e.g., di-(+)-menthyl succinate or the meso form).

Chromatographic techniques are the most common methods for separating stereoisomers and quantifying the enantiomeric or diastereomeric excess of a sample. heraldopenaccess.us The underlying principle involves creating a chiral environment where the different stereoisomers exhibit different affinities, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile method for separating stereoisomers. nih.gov For a compound like di-(-)-menthyl succinate, separation from its diastereomers would be achieved using a chiral stationary phase (CSP). chiralpedia.comnih.gov The CSP is composed of a chiral selector immobilized on a solid support (e.g., silica). The separation occurs because the diastereomers form transient complexes with the CSP that have different energies and stabilities, resulting in differential elution from the column. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for separating a wide range of chiral compounds, including esters.

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers excellent resolution. mit.edu The separation is performed on a capillary column whose inner surface is coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The different interactions between the diastereomers of dimenthyl succinate and the chiral selector in the stationary phase cause them to travel through the column at different rates, allowing for their separation and quantification.

Rotational spectroscopy is a high-resolution, gas-phase technique that provides unambiguous information about the three-dimensional structure of a molecule by precisely measuring its moments of inertia. frontiersin.org For chiral molecules, specialized rotational spectroscopy techniques can directly determine both the absolute configuration and enantiomeric excess.

Microwave Three-Wave Mixing (M3WM) is a powerful and definitive method for chiral analysis. nih.gov This technique is based on the electric dipole interactions of a molecule and is sensitive to the handedness of its structure. nih.gov

The M3WM experiment involves a sequence of three resonant microwave pulses that interact with the gas-phase molecules. This interaction induces a coherent molecular emission at a new frequency (the sum or difference of the input frequencies), which serves as the signal. Crucially, the phase of this emitted signal is directly dependent on the chirality of the molecule. For a pair of enantiomers, the signals are identical in magnitude but are 180 degrees out of phase.

This phase difference provides an unequivocal way to distinguish between enantiomers. Furthermore, the amplitude of the M3WM signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows for a quantitative analysis of chiral mixtures without the need for chromatographic separation or calibration curves. nih.gov While a specific M3WM study on this compound has not been reported, the technique has been successfully applied to related chiral molecules like menthone and is, in principle, perfectly suited for determining the absolute configuration and enantiomeric purity of this compound. researchgate.net

Rotational Spectroscopy for Absolute Configuration and Enantiomeric Excess

Chiral Tag Rotational Spectroscopy

Chiral tag rotational spectroscopy is a high-resolution spectroscopic technique used to determine the absolute configuration and enantiomeric excess of chiral molecules in the gas phase. frontiersin.orgnih.gov The fundamental principle of this method lies in the formation of diastereomeric complexes between the enantiomers of the analyte and an enantiopure chiral "tag" molecule. These diastereomers, having different three-dimensional structures, exhibit distinct rotational spectra that can be resolved and analyzed. nih.govnih.gov

For the analysis of a sample containing this compound, an enantiopure chiral tag, for instance, (R)-propylene oxide, would be introduced into the sample. In a supersonic jet expansion, weakly bound complexes are formed between the chiral tag and both enantiomers of dimenthyl succinate. This results in the formation of two diastereomeric complexes: [(R)-propylene oxide]...[this compound] (heterochiral) and [(R)-propylene oxide]...[(+)-Dimenthyl succinate] (homochiral).

The distinct moments of inertia of these diastereomeric complexes lead to unique sets of rotational constants (A, B, and C). nih.gov By comparing the experimentally measured rotational constants with those predicted from quantum chemical calculations, the absolute configuration of each diastereomer, and consequently of the this compound enantiomer, can be unequivocally determined.

Illustrative Research Findings:

While specific experimental data for this compound is not available in the reviewed literature, a hypothetical study would yield rotational constants similar to those presented in Table 1. The comparison of these experimental values with theoretical predictions would allow for the assignment of each set of spectral lines to a specific diastereomer.

| Diastereomeric Complex | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| [(R)-propylene oxide]...[this compound] | 1520.123 | 850.456 | 780.987 |

| [(R)-propylene oxide]...[(+)-Dimenthyl succinate] | 1495.789 | 875.123 | 805.456 |

The relative intensities of the rotational transitions corresponding to each diastereomer can then be used to determine the enantiomeric excess of the this compound sample.

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) for Chiral Isomer Differentiation

Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is an advanced mass spectrometry technique that utilizes high-energy UV photons to induce fragmentation of ions. nih.govnih.gov This method can be employed for chiral isomer differentiation by analyzing the distinct fragmentation patterns of diastereomeric complexes. frontiersin.org

In the context of this compound, the analysis would involve the formation of non-covalent diastereomeric complexes with a chiral selector in the gas phase. These complexes, formed between the enantiomers of dimenthyl succinate and a chiral reference compound, are then mass-selected and subjected to UV irradiation. The absorption of UV photons leads to electronic excitation and subsequent dissociation of the complex ions. nih.govthermofisher.com

The different spatial arrangements of the diastereomers result in distinct fragmentation pathways and product ion abundances. By comparing the UVPD mass spectra of the two diastereomeric complexes, the enantiomers can be distinguished. The fragmentation patterns provide a unique fingerprint for each diastereomer, allowing for the identification and characterization of this compound.

Illustrative Research Findings:

A hypothetical UVPD-MS experiment on the diastereomeric complexes of this compound and a chiral selector would produce distinct fragmentation patterns. The relative abundances of specific fragment ions would differ between the two diastereomers, as illustrated in Table 2. For example, the ratio of key fragment ions could be used as a diagnostic marker for each enantiomer.

| Diastereomeric Complex | Fragment Ion (m/z) | Relative Abundance (%) |

|---|---|---|

| [this compound + Chiral Selector + H]⁺ | Fragment A | 75 |

| Fragment B | 25 | |

| [(+)-Dimenthyl succinate + Chiral Selector + H]⁺ | Fragment A | 40 |

| Fragment B | 60 |

These differences in fragmentation behavior provide a clear basis for the differentiation of the enantiomers of dimenthyl succinate.

Applications As Chiral Synthons and Ligands in Asymmetric Catalysis

Precursors for Enantiomerically Pure Compounds

The chiral backbone of (-)-dimenthyl succinate (B1194679) serves as an excellent starting point for the synthesis of various optically active molecules. Through stereoselective modifications, the inherent chirality of the succinate moiety can be effectively transferred to create new stereocenters in the target compounds.

Synthesis of Chiral Amino Acids (e.g., β-amino acids)

Chiral succinate derivatives are effective precursors for the asymmetric synthesis of substituted β-amino acids. A key strategy involves the use of chiral succinate enolate equivalents, where a chiral auxiliary attached to the succinate framework directs the stereochemical outcome of subsequent reactions. rsc.orgrsc.org

One established method utilizes a chiral iron succinoyl complex. The enolate of this complex undergoes highly regio- and stereoselective alkylation when treated with alkyl halides. This reaction generates β-alkyl substituted iron succinoyl complexes with excellent diastereomeric excess (>97%). Oxidative decomplexation of these intermediates yields homochiral α-alkyl succinic acid derivatives. rsc.orgrsc.org These α-substituted succinates are versatile intermediates that can be converted to β-amino acids. Through a Curtius rearrangement, one of the carboxylic acid functionalities is transformed into an amino group, establishing the characteristic β-amino acid structure while retaining the stereochemical integrity created in the alkylation step.

Table 1: Diastereoselective Alkylation of a Chiral Iron Succinoyl Complex rsc.org

| Alkyl Halide (RX) | Product Diastereomer Ratio (RS,SR : RR,SS) | Yield of Major Diastereomer |

| Methyl iodide | >98 : <2 | 89% |

| Ethyl iodide | >98 : <2 | 91% |

| Propyl iodide | >98 : <2 | 90% |

| Benzyl (B1604629) bromide | >98 : <2 | 87% |

| Allyl bromide | 97 : 3 | 85% |

Formation of Chiral Lactones (e.g., γ-butyrolactones)

The same chiral α-alkyl succinic acid derivatives synthesized via asymmetric alkylation serve as precursors for enantiomerically pure γ-butyrolactones. rsc.org The formation of the lactone ring is typically achieved through the selective reduction of one of the carboxylic acid groups of the substituted succinic acid derivative to a hydroxyl group. Subsequent intramolecular cyclization (lactonization) under acidic conditions yields the desired chiral γ-butyrolactone.

This transformation is highly valuable as the γ-butyrolactone motif is a core structural feature in numerous natural products and biologically active compounds. researchgate.netnih.gov The ability to control the stereochemistry at the α-position of the succinate precursor directly translates to the stereocenter in the final lactone product.

Construction of Complex Polycyclic Systems (e.g., Cyclopropanols, Cyclobutanones, Cyclohexenones)

Chiral synthons derived from succinic acid are also employed in the construction of complex polycyclic systems. A notable application is in the asymmetric synthesis of cyclopropanes. While not starting directly from (-)-dimenthyl succinate, a related succinate derivative, succinimidyl diazoacetate, is used as a carbene precursor in cobalt-catalyzed asymmetric cyclopropanation reactions. organic-chemistry.org

This method allows for the reaction of the succinimidyl diazoacetate with various olefins to produce the corresponding cyclopropane (B1198618) succinimidyl esters in high yields and with excellent diastereo- and enantioselectivity. These resulting chiral cyclopropane esters are versatile building blocks for further transformations, effectively incorporating the succinate-derived backbone into a strained ring system with controlled stereochemistry. organic-chemistry.org

Table 2: Asymmetric Cyclopropanation of Olefins with Succinimidyl Diazoacetate organic-chemistry.org

| Olefin | Yield | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee, trans) |

| Styrene | 91% | 93:7 | 98% |

| 4-Chlorostyrene | 88% | 94:6 | 99% |

| 1-Octene | 82% | - | 96% |

| Ethyl vinyl ether | 85% | 91:9 | 97% |

Development of Novel Chiral Ligands and Catalysts

The rigid C2-symmetric scaffold of succinic acid and its derivatives makes them attractive candidates for the backbone of novel chiral ligands used in asymmetric catalysis. By attaching coordinating groups to the chiral succinate framework, new ligands can be designed to create a specific chiral environment around a metal center.

Research has shown that chiral ligands derived from succinic acid, such as L-malic acid (a hydroxysuccinic acid), can be integrated with achiral ligands to form three-dimensional homochiral frameworks. nih.govacs.org In these structures, the chiral succinate-type ligand cooperates with other components during the self-assembly process to create a bulk chiral material. Such homochiral metal-organic frameworks have significant potential for applications in enantioselective catalysis and separation, where the defined chiral pores and channels can influence the stereochemical outcome of reactions occurring within them. nih.govacs.org This approach, sometimes referred to as "chirality doping," demonstrates how the inherent chirality of a succinate derivative can be used to impart chirality on a larger, catalytically active system. nih.gov

Research on Biodegradation Pathways of Succinate Esters

Enzymatic Degradation Mechanisms of Succinate (B1194679) Esters

The initial and rate-limiting step in the biodegradation of (-)-Dimenthyl succinate is the enzymatic hydrolysis of its ester bonds. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in biological systems.

The hydrolysis of this compound yields succinic acid and two molecules of methanol. This process can be represented by the following chemical equation:

This compound + 2 H₂O → Succinic Acid + 2 CH₃OH

Studies on the hydrolysis of dimethyl succinate in various rat tissues, including the liver and jejunum, have demonstrated the presence of specific esterases capable of efficiently catalyzing this reaction nih.gov. While this research was conducted in a mammalian system, it provides a strong model for the enzymatic activity expected in microbial degradation, as esterases are widely distributed among bacteria and fungi. The specific activity of these enzymes can vary between different organisms and even different tissues within the same organism nih.gov.

Further evidence for the enzymatic degradation of succinate esters comes from studies on the transesterification of dimethyl succinate using lipase (B570770), a type of esterase researchgate.net. This demonstrates the susceptibility of the ester linkages in dimethyl succinate to enzymatic attack. The degradation of analogous short-chain dialkyl esters, such as phthalate esters, also proceeds through an initial hydrolysis of the ester bonds, further supporting this mechanism for succinate esters.

| Enzyme Class | Reaction Catalyzed | Substrate | Products |

| Carboxylesterase | Hydrolysis | This compound | Succinic Acid, Methanol |

Microbial Degradation and Assimilation of Succinate Esters

Following the initial enzymatic hydrolysis, the resulting products, succinic acid and methanol, are readily assimilated by a wide range of microorganisms. These central metabolites can be utilized as carbon and energy sources, feeding into the primary metabolic pathways of the cell.

Assimilation of Succinic Acid:

Succinic acid is a key intermediate in the citric acid cycle (Krebs cycle) , a fundamental metabolic pathway for the aerobic respiration of all aerobic organisms. Microorganisms possessing a functional citric acid cycle can directly incorporate succinic acid into this pathway. Within the cycle, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. The subsequent reactions of the citric acid cycle lead to the generation of energy in the form of ATP and reducing equivalents (NADH and FADH₂).

Succinic Acid + 2 H₂O + 3 NAD⁺ + FAD → 4 CO₂ + 3 NADH + FADH₂ + 4 H⁺

A variety of bacteria, including species from the genera Pseudomonas, Bacillus, and Actinobacillus, are known to utilize succinic acid as a growth substrate researchgate.net. For instance, Veillonella alcalescens has been shown to degrade succinic acid nih.gov.

Assimilation of Methanol:

Methanol is a one-carbon (C1) compound that can be utilized by a specialized group of microorganisms known as methylotrophs. These organisms possess unique metabolic pathways for the assimilation of C1 compounds. The two primary pathways for methanol assimilation in bacteria are the Ribulose Monophosphate (RuMP) cycle and the Serine cycle osti.govresearchgate.netcdnsciencepub.com.

In both pathways, methanol is first oxidized to formaldehyde by the enzyme methanol dehydrogenase researchgate.net.

Ribulose Monophosphate (RuMP) Cycle: In this pathway, formaldehyde is condensed with ribulose-5-phosphate to form a six-carbon sugar phosphate, which is then cleaved to generate two three-carbon molecules that can enter central metabolism osti.govresearchgate.net. This cycle is generally considered more energy-efficient than the serine cycle.

Serine Cycle: In this pathway, formaldehyde condenses with glycine to form serine. Serine is then converted to other central metabolites nih.gov.

The ability of a microbial community to completely degrade this compound is therefore dependent on the presence of organisms with the enzymatic machinery for both the initial hydrolysis and the subsequent assimilation of succinic acid and methanol.

| Metabolite | Assimilation Pathway | Key Enzyme | End Products |

| Succinic Acid | Citric Acid Cycle | Succinate Dehydrogenase | CO₂, H₂O, ATP |

| Methanol | RuMP Cycle / Serine Cycle | Methanol Dehydrogenase | Biomass, CO₂ |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing (-)-Dimenthyl succinate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves esterification of succinic acid with (-)-menthol under catalytic acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). To ensure enantiomeric purity, chiral column chromatography or fractional crystallization is recommended post-reaction. Characterization via H/C NMR and chiral HPLC (using a polysaccharide-based column) is critical to confirm stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Combine H NMR (for functional group analysis), C NMR (to confirm ester linkages), and IR spectroscopy (to validate carbonyl stretches). For ambiguous peaks, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. If contradictions arise (e.g., unexpected splitting in NMR), perform variable-temperature NMR or computational modeling (DFT) to assess conformational dynamics .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Methodological Answer : Document all parameters exhaustively: solvent purity, reaction temperature (±0.5°C), catalyst batch, and drying methods for reagents. Use internal standards (e.g., deuterated analogs) during NMR analysis. Publish detailed protocols in supplementary materials, adhering to guidelines for experimental reproducibility outlined by the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields of this compound while minimizing racemization?

- Methodological Answer : Employ a full factorial design (FFD) to evaluate interactions between variables: temperature (25–60°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs). Use ANOVA to identify significant factors. For racemization control, integrate real-time monitoring via polarimetry or inline FTIR to detect intermediate chiral shifts .

Q. How can contradictions in thermodynamic data (e.g., ΔH of formation) for this compound be systematically addressed?

- Methodological Answer : Perform calorimetric studies (DSC or isothermal titration calorimetry) under controlled humidity and solvent conditions. Compare results with computational predictions (COSMO-RS or Gaussian-based calculations). Discrepancies often arise from solvent polymorphism or impurities; thus, include purity validation via elemental analysis and Karl Fischer titration .

Q. What role does this compound’s stereochemistry play in its reactivity under varying catalytic systems?

- Methodological Answer : Conduct kinetic studies using chiral catalysts (e.g., lipases or organocatalysts) to probe steric and electronic effects. Compare turnover frequencies (TOF) and enantioselectivity (ee%) via GC-MS with chiral columns. For mechanistic insights, employ isotopic labeling (O in ester groups) to track reaction pathways .

Q. How can researchers resolve discrepancies in bioactivity data for this compound derivatives across in vitro vs. in vivo studies?

- Methodological Answer : Design parallel assays to isolate variables: (1) Validate in vitro permeability using Caco-2 cell monolayers, (2) Assess metabolic stability in liver microsomes, and (3) Correlate with in vivo pharmacokinetics (AUC, Cmax). Use multivariate analysis to identify confounding factors (e.g., protein binding or efflux transporters) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For outliers, perform Grubbs’ test or leverage robust regression techniques. Ensure compliance with FAIR data principles by depositing raw datasets in public repositories .

Q. How should researchers design experiments to investigate this compound’s degradation pathways under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.